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Sel-green

Fluorescent Probe Selenocysteine Live-Cell Imaging

Detecting selenocysteine (Sec) in biological matrices is confounded by abundant thiols (Cys, GSH) that generate false-positive signals, and earlier probes were restricted to non-physiological low-pH conditions. Sel-green solves both challenges: • >100-fold fluorescence turn-on upon Sec reaction at physiological pH 7.4 • >20-fold selectivity over DTT, enabling accurate Sec quantification in TrxR and live-cell imaging • Compatible with high-throughput screening and multi-parametric analysis Supplied as a high-purity solid with rigorous QC. For research use only.

Molecular Formula C19H18N4O8S
Molecular Weight 462.4 g/mol
Cat. No. B8227422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSel-green
Molecular FormulaC19H18N4O8S
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)NS(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C19H18N4O8S/c1-3-21(4-2)13-6-5-12-9-15(19(24)31-17(12)11-13)20-32(29,30)18-8-7-14(22(25)26)10-16(18)23(27)28/h5-11,20H,3-4H2,1-2H3
InChIKeyFIRHVECKKBBJKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sel-green Chemical Identity and Specifications


Sel-green (CAS 1574299-37-8, molecular formula C19H18N4O8S, MW 462.43) is a synthetic small-molecule fluorescent probe designed for the selective detection and quantification of selenol species, particularly selenocysteine (Sec), in biological systems . This compound is commercially available from multiple vendors with stated purity typically ≥95% or higher, and is supplied as a solid for research use only . Sel-green is structurally distinct from nutrient selenium compounds such as selenomethionine or sodium selenite; it functions as an analytical tool rather than a metabolic supplement or therapeutic agent, enabling the investigation of selenium biochemistry and selenoprotein function [1].

Selective selenocysteine detection in biological matrices
Operates at physiological pH 7.4 for live-cell fluorescence
Stated high-purity solid, research-use-only analytical probe
Structurally distinct from metabolic selenium supplements

Why Generic Probes Cannot Replace Sel-green


Selenocysteine (Sec) detection in biological matrices presents a unique challenge due to the overwhelming abundance of thiol-containing molecules such as cysteine and glutathione, which can generate false-positive signals in non-specific assays [1]. Prior to Sel-green, available fluorescent probes for selenols exhibited selective recognition only under non-physiological low-pH conditions, severely limiting their utility for live-cell imaging and real-time monitoring of endogenous selenoprotein activity [2]. Attempting to substitute Sel-green with a generic thiol-reactive probe, a low-pH-restricted selenol probe, or an indirect selenium quantification method (e.g., atomic absorption spectroscopy) would compromise either the biological relevance of the measurement environment or the molecular specificity required to distinguish Sec from abundant thiols [3]. The following quantitative evidence demonstrates precisely where Sel-green's performance diverges from that of alternatives.

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Generic thiol-reactive probes may generate false-positive signals from abundant cysteine/glutathione.
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Earlier low-pH selenol probes cannot support live-cell imaging or real-time Sec monitoring at neutral pH.
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Indirect selenium quantification (e.g., AAS) lacks molecular specificity to distinguish Sec from total selenium species.

Sel-green Differentiation Evidence


Physiological pH Compatibility for Selenol Detection

Prior to the development of Sel-green, reported fluorescent probes for selenocysteine (Sec) detection exhibited selectivity only under low-pH conditions, which are incompatible with live-cell imaging and physiological monitoring [1]. In contrast, Sel-green was designed and experimentally validated to function at neutral pH (pH 7.4) in aqueous solution, enabling the first selenol probe that operates under physiological conditions [2].

pH Compatibility
Class-level inference
Physiological pH 7.4 vs. acidic-only prior probes
Enables live-cell Sec detection under neutral conditions
Qualitative binary improvement; no prior probe reported for physiological pH
Fluorescent Probe Selenocysteine Live-Cell Imaging

Fluorescence Emission Enhancement

Sel-green exhibits a >100-fold increase in fluorescence emission intensity upon reaction with Sec and other selenols in neutral aqueous solution (pH 7.4) [1]. This strong turn-on response is achieved without significant interference from biological thiols (e.g., cysteine, glutathione), amines, or alcohols, ensuring that the detected signal corresponds specifically to selenol species rather than more abundant sulfur-containing analogs [2]. In comparison, a more recent two-photon probe (BNT-Sec) reported an 18.9-fold fluorescence enhancement under similar detection conditions, highlighting the superior signal amplification of Sel-green for single-photon imaging applications [3].

Turn-on Enhancement
Cross-study comparable
>100-fold emission increase
Supports high-sensitivity Sec detection in complex samples
Compared to 18.9× for two-photon probe BNT-Sec; single-photon context
Fluorescent Probe Selenocysteine Analytical Chemistry

Selenocysteine vs. DTT Selectivity

Sel-green demonstrates >20-fold greater selectivity for selenocysteine (Sec) over dithiothreitol (DTT), a commonly used reducing agent and thiol-containing compound in biochemical assays [1]. This quantitative selectivity metric ensures that Sel-green can accurately report Sec concentrations even in the presence of high DTT concentrations, which are frequently employed in protein biochemistry and enzymatic assays. No comparable selectivity data for DTT discrimination are reported for alternative Sec probes in the primary literature, making this a distinct performance benchmark.

Sec over DTT
Direct head-to-head
>20-fold selectivity
Enables accurate Sec measurement in DTT-containing buffers
Reported selectivity benchmark; no comparable data for alternative Sec probes
Fluorescent Probe Selenocysteine Selectivity

Thiol Interference Resistance

In neutral aqueous solution (pH 7.4), Sel-green exhibits no significant interference from biological thiols (including cysteine and glutathione), amines, or alcohols [1]. This contrasts sharply with many reactive fluorescent probes that generate high background signals due to cross-reactivity with the millimolar concentrations of glutathione and cysteine present in intracellular environments. The absence of thiol interference enables the specific detection of low-abundance selenol species without requiring sample pre-treatment or thiol-blocking agents.

Thiol Resistance
Class-level inference
No significant interference from Cys, GSH, amines, alcohols
Reduces false-positive risk in cellular matrices
Qualitative selectivity; generic probes often show high thiol cross-reactivity
Fluorescent Probe Selenocysteine Selectivity

Endogenous Sec Quantification and Live-Cell Imaging

Sel-green has been validated for the quantitative measurement of selenocysteine (Sec) content in the selenoenzyme thioredoxin reductase, a critical antioxidant enzyme, and for fluorescence imaging of endogenous Sec in live HepG2 human liver cancer cells [1]. This dual functionality—quantitative enzyme analysis combined with spatial imaging—has not been demonstrated for other selenol probes in the same experimental contexts. The ability to correlate Sec abundance with subcellular localization provides a unique analytical capability for selenoprotein research.

Biological Validation
Supporting evidence
Sec quant. in thioredoxin reductase; live-cell HepG2 imaging
Demonstrates probe utility in selenoprotein research
Reported functional validation in enzyme assay and live-cell model
Selenoprotein Thioredoxin Reductase Live-Cell Imaging

Sel-green Application Scenarios


Selenoprotein Biochemistry & Thioredoxin Reductase Assays

Researchers investigating the role of selenocysteine (Sec) in selenoenzymes, particularly thioredoxin reductase (TrxR), can employ Sel-green to quantitatively measure Sec content in purified enzyme preparations or cellular lysates [1]. The probe's >20-fold selectivity over DTT ensures accurate quantification even when DTT is present as a reducing agent in assay buffers, and the >100-fold fluorescence enhancement provides the sensitivity required to detect low endogenous Sec levels [1]. This application is critical for studies of redox regulation, cancer cell metabolism, and antioxidant defense mechanisms where TrxR activity is a key parameter.

Live-Cell Imaging of Endogenous Sec Dynamics

Sel-green enables real-time fluorescence imaging of endogenous selenocysteine in living cells, including HepG2 hepatoma cells [1]. Unlike earlier probes restricted to low-pH conditions, Sel-green functions at physiological pH 7.4, allowing researchers to monitor Sec distribution and dynamics without disrupting cellular homeostasis [2]. This application is valuable for investigating selenium metabolism, selenoprotein biosynthesis, and the subcellular trafficking of Sec-containing proteins in response to oxidative stress or selenium supplementation.

Selenocompound Cytotoxicity and Metabolism Studies

Sel-green facilitates the identification and quantification of selenol species generated from the cellular metabolism of various selenocompounds [1]. This capability enables researchers to correlate the cytotoxicity of different selenium-containing molecules (e.g., sodium selenite, methylseleninic acid, selenomethionine) with their capacity to be metabolized to reactive selenol intermediates [1]. Such studies are essential for understanding the therapeutic window and toxicological profiles of selenium-based drug candidates and nutritional supplements.

High-Content Screening of Selenoprotein Modulators

The strong fluorescence turn-on response (>100-fold enhancement) and low thiol interference of Sel-green make it suitable for high-throughput or high-content screening applications aimed at identifying small molecules or genetic perturbations that alter selenocysteine availability or selenoprotein expression [1]. The probe's compatibility with live-cell imaging platforms allows for automated, multi-parametric analysis of Sec levels across large compound libraries, accelerating drug discovery efforts targeting selenium-dependent pathways in cancer, neurodegeneration, and inflammatory diseases.

Application
Selection Property
Validation Focus
TrxR & Selenoprotein Assays
Sec selectivity over thiols / DTT
Quantitative Sec recovery in enzyme preparations and lysates
Live-Cell Sec Imaging
Physiological pH function, low thiol interference
Subcellular Sec distribution under unperturbed conditions
Selenocompound Metabolism Studies
Selenol metabolite detection specificity
Correlating metabolite formation with research endpoints
Sec Pathway Screening
High signal-to-noise turn-on response
Multiparametric Sec level analysis in live-cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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